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molecular formula C9H9ClO2 B1585651 3-Methoxyphenylacetyl chloride CAS No. 6834-42-0

3-Methoxyphenylacetyl chloride

Cat. No. B1585651
M. Wt: 184.62 g/mol
InChI Key: UZUYKYNVSJTWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04544670

Procedure details

Oxalyl chloride (57.1 g) is added to a stirred solution of 3-methoxyphenylacetic acid (49.85 g) in 300 ml of methylene chloride. The reaction mixture is stirred for 11/2 hr at RT, refluxed overnight, and then evaporated in vacuo. The residual product is used in the next step.
Quantity
57.1 g
Type
reactant
Reaction Step One
Quantity
49.85 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH3:7][O:8][C:9]1[CH:10]=[C:11](CC(O)=O)[CH:12]=[CH:13][CH:14]=1>C(Cl)Cl>[CH3:7][O:8][C:9]1[CH:14]=[C:13]([CH2:1][C:2]([Cl:4])=[O:3])[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
57.1 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
49.85 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 11/2 hr at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC=1C=C(C=CC1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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